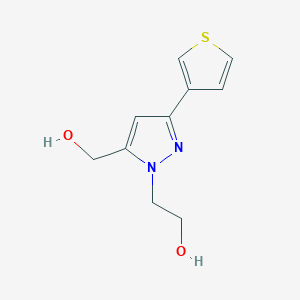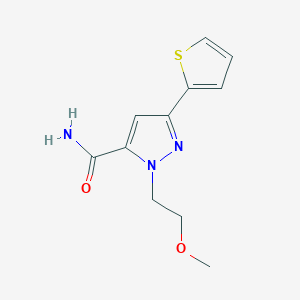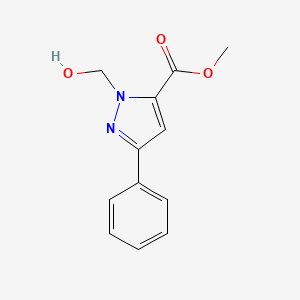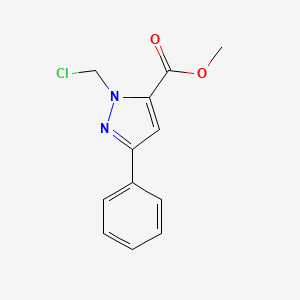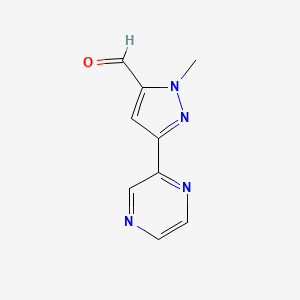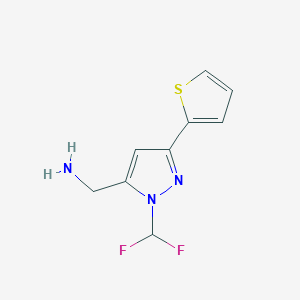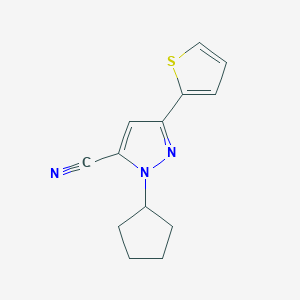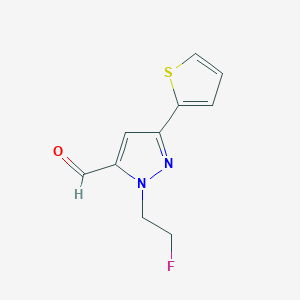
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as FTEP, is a synthetic compound that has been studied for its potential applications in the field of drug design. FTEP is a small molecule that is composed of two aromatic rings and a pyrazol group. It has been studied for its potential to act as a binder for various proteins, including enzymes and receptors, and also for its ability to modulate the activity of these proteins. FTEP has been studied for its potential to be used as a drug scaffold for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Several studies have focused on the synthesis of pyrazoline derivatives and their characterization. For instance, compounds have been synthesized via multi-step reactions, involving the creation of novel chromophores for fluorescent chemosensor applications, particularly for the detection of metal ions like Fe3+. These compounds demonstrate significant solvatochromism, indicating their potential in determining the critical micelle concentration of surfactants such as CTAB and SDS (Khan, 2020). Additionally, novel Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes have been synthesized, showcasing antimicrobial activities (Puthran et al., 2019).
Antimicrobial Applications
Research has also been directed towards the antimicrobial properties of these compounds. For example, a study on Schiff bases and their derivatives synthesized from pyrazole compounds demonstrated significant antimicrobial activity, offering insights into their potential as therapeutic agents (Mistry et al., 2016). Similarly, novel thiazole derivatives containing pyrazole and fluorine moieties have been evaluated for their antimicrobial efficacy, highlighting their potent inhibitory action against a range of bacteria and fungi (Desai et al., 2012).
Opto-Electronic Applications
Another area of research interest is the development of materials for opto-electronic applications. For instance, heterocyclic compounds based on pyrazoline and thiophene have been synthesized, characterized, and evaluated for their optical properties, demonstrating potential for use in opto-electronic devices due to their blue and green emission characteristics (Ramkumar & Kannan, 2015).
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVWRPOLLSMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



